Seralutinib

Description

Properties

IUPAC Name |

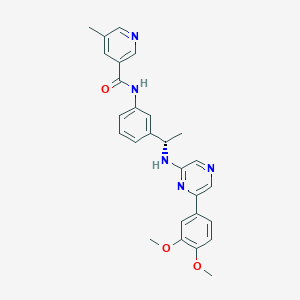

N-[3-[(1S)-1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJNPOSPVGRIAN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)[C@H](C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619931-27-9 | |

| Record name | Seralutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619931279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-(3-(1-((6-(3,4-dimethoxyphenyl)pyrazin-2-yl)amino)ethyl)phenyl)-5-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERALUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P63ZTE3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seralutinib: A Technical Deep Dive into Preclinical Efficacy in Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Seralutinib, an inhaled tyrosine kinase inhibitor, as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH). The following sections detail the in vitro and in vivo evidence, experimental methodologies, and the core signaling pathways modulated by this compound.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of several key tyrosine kinases implicated in the pathogenesis of PAH, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-KIT.[1][2] Its efficacy has been demonstrated through its ability to inhibit the proliferation of various cell types relevant to PAH pathology.

Anti-proliferative Activity

This compound demonstrated potent inhibition of proliferation in human pulmonary arterial smooth muscle cells (HPASMCs), human lung fibroblasts (HLFs), and a PDGFRα-driven human lung epithelial cell line (H1703).[1][3][4]

| Cell Line | Primary Target Expression | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Fold Difference (Imatinib vs. This compound) |

| H1703 | PDGFRα-driven | 32 | 62 | ~2x |

| HPASMCs | Similar levels of PDGFRα and PDGFRβ | 33 | - | 13-20x less potent |

| HLFs | Higher PDGFRβ than PDGFRα | 29 | - | 13-20x less potent |

Table 1: In Vitro Anti-proliferative Activity of this compound vs. Imatinib. Data sourced from[1][3][4].

Kinase Inhibition

This compound's mechanism of action is rooted in its direct inhibition of key signaling receptors.[5]

| Target Kinase | Assay | This compound IC₅₀ (nM) | Comparative Potency vs. Imatinib |

| c-KIT | SCF-induced autophosphorylation in HPAECs | 7.8 | More potent |

| CSF1R | M-CSF-induced autophosphorylation in primary human macrophages | 14.4 | 34-fold more potent |

Table 2: Kinase Inhibitory Potency of this compound. Data sourced from[5].

In Vivo Efficacy in Animal Models of PAH

This compound's therapeutic potential has been evaluated in two well-established rat models of severe PAH: the SU5416/Hypoxia (SU5416/H) model and the Monocrotaline Pneumonectomy (MCTPN) model.[1][6] In both models, inhaled this compound was administered after the establishment of the disease, demonstrating its potential for therapeutic efficacy in a treatment setting rather than a preventative one.[1][7]

SU5416/Hypoxia (SU5416/H) Model

In this model, this compound demonstrated a dose-dependent improvement in cardiopulmonary hemodynamics, a reduction in right ventricular hypertrophy, and a reversal of pulmonary vascular remodeling.[1]

| Parameter | Vehicle | This compound (2.5 mg/kg) | This compound (4.6 mg/kg) |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 64.4 ± 5.4 | 49.6 ± 3.1 (p<0.05) | 34.7 ± 2.2 (p<0.001) |

| Right Ventricle Hypertrophy (RV/LV+S) | 0.54 ± 0.03 | 0.36 ± 0.01 (p<0.0001) | 0.40 ± 0.02 (p<0.005) |

Table 3: Efficacy of Inhaled this compound in the SU5416/H Rat Model. Data sourced from[1].

Comparison with Imatinib in the SU5416/H Model

A head-to-head comparison with orally administered imatinib in the SU5416/H model revealed that inhaled this compound had a more robust effect on key disease parameters.[8]

| Parameter | Vehicle | Imatinib | This compound |

| Mean Pulmonary Arterial Pressure (mPAP) Reduction | - | 27% | 37% |

| Right Ventricle Pressure Reduction | - | 28% | 45% |

| NT-proBNP Reduction | No effect | Unaffected | 55% |

| Small Pulmonary Artery Muscularization | - | Less than this compound | Significant decrease vs. vehicle & imatinib |

| Lung BMPR2 Protein Levels | Decreased | Not restored | Restored to normal levels |

Table 4: Comparative Efficacy of this compound and Imatinib in the SU5416/H Model. Data sourced from[3][8]. Note: While the reductions in mPAP and right ventricle pressure were numerically greater for this compound, the differences were not reported as statistically significant.[8]

Monocrotaline Pneumonectomy (MCTPN) Model

In the MCTPN model, which replicates different features of human PAH, inhaled this compound also demonstrated significant efficacy, reducing perivascular fibrosis and improving lung function.[1][8] This robust efficacy across two distinct models increases the likelihood of its potential efficacy in human PAH.[1][7]

Core Signaling Pathways and Mechanism of Action

This compound's efficacy is attributed to its modulation of key signaling pathways that drive the pathological remodeling characteristic of PAH.[2][9] The core mechanism involves the inhibition of PDGFR, CSF1R, and c-KIT, which in turn leads to a reduction in the proliferation and migration of pulmonary artery smooth muscle cells and fibroblasts.[5][10]

Caption: this compound inhibits PDGFR, c-KIT, and CSF1R, blocking pro-proliferative signaling.

An important aspect of this compound's action is its ability to increase the expression of bone morphogenetic protein receptor type 2 (BMPR2).[1][9] Decreased BMPR2 signaling is a key factor in PAH pathogenesis. By inhibiting PDGFR signaling, which can downregulate BMPR2, this compound helps restore this crucial anti-proliferative pathway.[1][3][5]

Caption: this compound restores BMPR2 expression by inhibiting repressive PDGFR signaling.

Experimental Protocols

In Vitro Assays

-

Cell Proliferation Assays: Human pulmonary arterial smooth muscle cells (HPASMCs), human lung fibroblasts (HLFs), and H1703 lung epithelial cells were used. Proliferation was measured after stimulation with relevant growth factors (e.g., PDGF-BB) in the presence of varying concentrations of this compound or imatinib to determine the half-maximal inhibitory concentrations (IC₅₀).[1][4]

-

Kinase Phosphorylation Assays: To confirm target engagement, human pulmonary artery endothelial cells (HPAECs) and primary human macrophages were stimulated with stem-cell factor (SCF) or macrophage colony-stimulating factor (M-CSF), respectively. The autophosphorylation of c-KIT and CSF1R was then measured to determine the IC₅₀ of this compound.[5]

In Vivo Animal Models

-

SU5416/Hypoxia (SU5416/H) Rat Model: This is a widely accepted model for inducing severe, progressive PAH that mimics many features of the human disease. The protocol involves a single subcutaneous injection of the VEGF receptor inhibitor SU5416, followed by exposure to chronic hypoxia (e.g., 10% O₂) for a period of weeks, leading to the development of pulmonary hypertension and vascular remodeling.[1]

-

Monocrotaline Pneumonectomy (MCTPN) Rat Model: This model also induces severe PAH. It involves a single injection of monocrotaline, a plant alkaloid that causes endothelial damage, combined with a pneumonectomy (surgical removal of one lung) to increase blood flow and pressure in the remaining lung, exacerbating the hypertensive phenotype.[1]

Caption: Workflow for the two primary preclinical PAH models used to evaluate this compound.

Efficacy Assessment Methods

-

Hemodynamic Measurements: In terminal procedures, right heart catheterization was performed to measure parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[1]

-

Right Ventricle Hypertrophy (RVH): The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S), known as the Fulton index, was calculated as a measure of RVH.[1]

-

Histological Analysis: Lung tissue was processed for immunohistochemistry to assess the muscularization of small pulmonary arteries and to quantify the expression of target proteins like PDGFR, CSF1R, and c-KIT.[1][7]

-

Biomarker Analysis: Blood plasma was analyzed for levels of N-terminal pro-brain natriuretic peptide (NT-proBNP), a marker of heart strain.[1][11] Inflammatory cytokines were also measured.[8]

Conclusion

The preclinical data for this compound provides a strong rationale for its development as a treatment for PAH. It is a potent inhibitor of key tyrosine kinases (PDGFRα/β, CSF1R, and c-KIT) that drive the proliferative and inflammatory processes in the pulmonary vasculature.[3][9] Its ability to restore BMPR2 expression suggests a potential to address the underlying pathology of the disease.[1][3] Efficacy has been robustly demonstrated in two different animal models of severe PAH, where it improved hemodynamic parameters, reduced right ventricular hypertrophy, and promoted the reverse remodeling of pulmonary vessels.[1][6] Notably, in a direct comparison, inhaled this compound showed greater efficacy than orally administered imatinib on several key parameters, highlighting the potential benefits of its targeted delivery and distinct kinase inhibition profile.[3][8] These findings collectively support the ongoing clinical development of this compound as a promising, disease-modifying therapy for patients with PAH.[7][10]

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Rationale for this compound in the Treatment of Pulmonary Arterial Hypertension [mdpi.com]

- 5. Pharmacology and Rationale for this compound in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. TORREY, a Phase 2 study to evaluate the efficacy and safety of inhaled this compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Seralutinib (GB002): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seralutinib (formerly GB002) is a novel, inhaled small-molecule tyrosine kinase inhibitor (TKI) in clinical development for the treatment of pulmonary arterial hypertension (PAH). It is designed to potently and selectively target key drivers of PAH pathogenesis, including platelet-derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and mast/stem cell growth factor receptor (c-KIT). By delivering the drug directly to the lungs, this compound aims to maximize therapeutic efficacy at the site of disease while minimizing systemic exposure and associated adverse effects that have limited the development of other TKIs for PAH. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro potency, preclinical efficacy in established animal models of PAH, and a summary of clinical findings to date. Detailed experimental methodologies for key preclinical studies are also presented to provide a thorough understanding of the scientific basis for its development.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure. The underlying pathology involves the proliferation of pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, as well as inflammation. Several signaling pathways are implicated in this pathological process, with the PDGFR, CSF1R, and c-KIT pathways playing crucial roles in driving cellular proliferation, inflammation, and fibrosis.

This compound was specifically designed as an inhaled therapy to target these key pathways directly in the lungs. This approach offers the potential for a disease-modifying effect by reversing the vascular remodeling that characterizes PAH.

Mechanism of Action

This compound is a potent inhibitor of the type III receptor tyrosine kinase family, which includes PDGFRα, PDGFRβ, CSF1R, and c-KIT. These receptors are highly expressed and activated in the remodeled pulmonary arterioles of PAH patients.

-

PDGFRα/β Inhibition: PDGF is a potent mitogen for PASMCs and fibroblasts. By inhibiting PDGFRα and PDGFRβ, this compound blocks the downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, that promote the proliferation of these cells, a key feature of vascular remodeling in PAH.

-

CSF1R Inhibition: CSF1R is expressed on macrophages, which are key inflammatory cells implicated in PAH. Inhibition of CSF1R by this compound is expected to reduce macrophage-driven inflammation and their contribution to vascular remodeling.

-

c-KIT Inhibition: c-KIT is expressed on mast cells and endothelial progenitor cells. Its activation contributes to inflammation and vascular remodeling. This compound's inhibition of c-KIT may further reduce the inflammatory component of PAH.

-

BMPR2 Modulation: Preclinical studies have shown that this compound treatment can lead to an increase in the expression of bone morphogenetic protein receptor type 2 (BMPR2). Reduced BMPR2 signaling is a key factor in the pathogenesis of heritable and idiopathic PAH, and its restoration may contribute to the anti-proliferative effects of this compound.

Signaling Pathways

The signaling pathways targeted by this compound are central to the pathogenesis of pulmonary arterial hypertension. The following diagram illustrates the key interactions and the inhibitory effect of this compound.

Quantitative Data

In Vitro Kinase and Cell-Based Potency

This compound has demonstrated potent inhibition of the target kinases and cellular processes relevant to PAH pathogenesis. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various in vitro assays.

| Target/Assay | This compound (GB002) IC50 (nM) | Imatinib IC50 (nM) | Reference |

| Enzymatic Assays | |||

| PDGFRα | 8 | - | |

| PDGFRβ | 10 | - | |

| Cell-Based Autophosphorylation Assays | |||

| c-KIT (SCF-induced in HPAECs) | 7.8 | - | |

| CSF1R (M-CSF-induced in primary human macrophages) | 14.4 | ~490 (34-fold less potent) | |

| Cell-Based Proliferation Assays | |||

| H1703 (PDGFRα-driven lung cancer cell line) | 32 | 62 | |

| Human Lung Fibroblasts (HLF; PDGFβ > PDGFRα) | 29 | 579 | |

| Human Pulmonary Artery Smooth Muscle Cells (PASMC; PDGFRα=β) | 33 | 419 |

HPAECs: Human Pulmonary Artery Endothelial Cells; M-CSF: Macrophage Colony-Stimulating Factor; SCF: Stem Cell Factor.

Preclinical Efficacy in Animal Models of PAH

This compound has been evaluated in two well-established rat models of severe PAH: the Sugen 5416/hypoxia (Su/Hx) model and the monocrotaline/pneumonectomy (MCTp) model.

| Model | Parameter | This compound Treatment Effect | Reference |

| Sugen 5416/Hypoxia (Rat) | Right Ventricular Systolic Pressure (RVSP) | Significant reduction | |

| N-terminal pro-brain natriuretic peptide (NT-proBNP) | Significant reduction | ||

| Lung BMPR2 Protein Expression | Increased | ||

| Pulmonary Artery Muscularization | Reduced | ||

| Right Ventricle Hypertrophy | Reduced | ||

| Monocrotaline/Pneumonectomy (Rat) | Cardiopulmonary Hemodynamics | Improved | |

| Small Pulmonary Artery Muscularization | Reduced | ||

| Right Ventricle Hypertrophy | Reduced |

Phase 2 Clinical Trial (TORREY Study)

The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of inhaled this compound in patients with WHO Group 1 PAH.

| Endpoint | Result | Reference |

| Primary Endpoint | ||

| Change in Pulmonary Vascular Resistance (PVR) at Week 24 | Statistically significant reduction of 14.3% vs. placebo | |

| Secondary Endpoints | ||

| Change in 6-Minute Walk Distance (6MWD) | Numerical improvement | |

| Biomarkers and Cardiac Function | ||

| NT-proBNP | Statistically significant reduction | |

| Right Heart Structure and Function (Echocardiography) | Statistically significant improvements |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (PDGFRα, PDGFRβ, CSF1R, c-KIT).

-

Methodology: A common method is a radiometric kinase assay.

-

Reaction Mixture: The kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-33P]ATP are combined in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl2, 10 mM Mg-acetate, 0.03% Triton X-100).

-

Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the Mg/[γ-33P]ATP mixture and incubated at room temperature for a specified time (e.g., 40 minutes).

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-33P]ATP. The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

-

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of target receptors in a cellular context.

-

Methodology:

-

Cell Culture: A suitable cell line endogenously expressing the target receptor (e.g., human pulmonary artery endothelial cells for c-KIT) is cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: The specific ligand (e.g., SCF for c-KIT, M-CSF for CSF1R) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Detection: The levels of phosphorylated and total receptor are quantified using methods such as Western blotting or a sandwich ELISA.

-

Data Analysis: The ratio of phosphorylated to total receptor is calculated for each this compound concentration. The IC50 value is determined by non-linear regression analysis.

-

-

Objective: To evaluate the effect of this compound on the proliferation of cells relevant to PAH, such as human pulmonary artery smooth muscle cells (PASMCs).

-

Methodology:

-

Cell Seeding: PASMCs are seeded in 96-well plates and allowed to adhere.

-

Growth Arrest: Cells are growth-arrested by serum starvation for 24-48 hours.

-

Treatment: Cells are treated with serial dilutions of this compound in the presence of a mitogen (e.g., PDGF-BB).

-

Incubation: The cells are incubated for a period that allows for proliferation (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a method such as the MTT assay, BrdU incorporation, or by direct cell counting.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the mitogen-stimulated control. The IC50 value is determined from the dose-response curve.

-

In Vivo Animal Models of PAH

-

Objective: To induce a severe, angioproliferative form of PAH in rats that mimics many features of the human disease.

-

Methodology:

-

Induction: Rats receive a single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor).

-

Hypoxic Exposure: The animals are then placed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.

-

Normoxic Recovery: Following the hypoxic period, the rats are returned to normoxic conditions, during which they develop progressive PAH.

-

This compound Administration: this compound is administered via inhalation (e.g., using a dry powder inhaler) at specified doses and frequencies.

-

Assessments: After the treatment period, various parameters are assessed, including:

-

Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.

-

Histology: Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling, including muscularization of small arterioles.

-

Biomarkers: Blood samples are collected to measure biomarkers such as NT-proBNP.

-

-

-

Objective: To create a model of severe PAH characterized by increased pulmonary blood flow and vascular remodeling.

-

Methodology:

-

Pneumonectomy: Rats undergo a left pneumonectomy, which redirects the entire cardiac output to the right lung, increasing shear stress.

-

Monocrotaline Injection: A single injection of monocrotaline is administered to induce endothelial injury.

-

PAH Development: The combination of increased flow and endothelial injury leads to the development of severe PAH over several weeks.

-

This compound Administration and Assessments: Similar to the Su/Hx model, this compound is administered by inhalation, and the effects on hemodynamics, right ventricular hypertrophy, and vascular remodeling are evaluated.

-

Visualizations

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of this compound in a rat model of PAH.

Conclusion

This compound (GB002) is a promising, novel inhaled therapy for pulmonary arterial hypertension with a well-defined pharmacological profile. Its potent and selective inhibition of key kinases involved in the pathogenesis of PAH, combined with targeted delivery to the lungs, offers the potential for a disease-modifying treatment with an improved safety profile compared to orally administered TKIs. Preclinical studies have demonstrated significant efficacy in reversing vascular remodeling and improving cardiopulmonary hemodynamics in robust animal models of severe PAH. The positive results from the Phase 2 TORREY study further support the potential of this compound as a valuable new therapeutic option for patients with PAH. Ongoing and future clinical trials will further elucidate its long-term safety and efficacy.

The Scientific Rationale for Developing Inhaled Seralutinib for Pulmonary Arterial Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the pathological remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and right heart failure.[1] Current therapeutic strategies primarily focus on vasodilation and offer symptomatic relief but fail to address the underlying cellular proliferation and inflammation driving the disease.[1] Seralutinib (formerly GB002) is an investigational, inhaled tyrosine kinase inhibitor (TKI) specifically designed to target the root mechanisms of PAH. This guide details the scientific rationale for its development, focusing on its targeted mechanism of action, the strategic choice of inhaled delivery to maximize efficacy and minimize systemic toxicity, and the preclinical and clinical data supporting its potential as a disease-modifying therapy.

The Pathophysiological Landscape of PAH: Beyond Vasoconstriction

The pathology of PAH is increasingly understood as a "cancer-like" paradigm, involving excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, along with perivascular inflammation.[2][3] This cellular activity results in the formation of complex vascular lesions, including neointimal and plexiform lesions, which obstruct blood flow.[4][5]

Several key signaling pathways are implicated in this pathological remodeling:

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGF signaling is significantly upregulated in the pulmonary arterioles of PAH patients.[4] Activation of PDGFRα and PDGFRβ drives the proliferation and migration of PASMCs.[2][6] Furthermore, PDGF signaling can suppress the expression of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a key protein whose dysfunction is a major genetic and pathogenic factor in PAH.[2][7]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is expressed on monocytes and macrophages.[7] In PAH, perivascular macrophage infiltration contributes to inflammation and secretes growth factors like PDGF, fueling the proliferative cycle.[2][7] Increased CSF1R expression has been identified in human PAH lung tissue, highlighting its relevance as a therapeutic target.[7]

-

c-KIT: This receptor, also known as mast/stem cell growth factor receptor, is found on mast cells and endothelial progenitor cells.[7] Increased numbers of c-KIT-positive cells are found in the plexiform lesions of PAH patients, contributing to inflammation and vascular remodeling.[2][7]

This compound: A Multi-Targeted Kinase Inhibitor

This compound is a potent, small-molecule inhibitor of the PDGFRα/β, CSF1R, and c-KIT tyrosine kinases.[1][8] By simultaneously targeting these three critical nodes, this compound is designed to have anti-proliferative, anti-inflammatory, and anti-fibrotic effects, directly countering the pathological remodeling processes in PAH.[9]

A key mechanistic advantage of this compound is its ability to restore BMPR2 expression. By inhibiting PDGFR signaling, this compound has been shown preclinically to increase BMPR2 protein levels in the lungs, potentially correcting a central defect in PAH pathogenesis.[2][8]

Comparative In Vitro Potency

Preclinical studies demonstrate this compound's high potency, which is significantly greater than that of imatinib, an earlier TKI explored for PAH.[3][10]

| Target Kinase | Cell Type | Assay | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Fold Greater Potency (this compound) |

| PDGFRα | - | Biochemical | 1.3 | 2.5 | ~2x |

| PDGFRβ | - | Biochemical | 1.1 | 18.2 | ~16.5x |

| c-KIT | HPAECs | Autophosphorylation | 7.8 | - | - |

| CSF1R | Primary Human Macrophages | Autophosphorylation | 14.4 | 490 | ~34x |

| Cell Proliferation | Human PASMCs | PDGF-induced | - | - | 13-20x |

| Cell Proliferation | Human Lung Fibroblasts | PDGF-induced | - | - | 13-20x |

Data sourced from preclinical studies.[3][10][11] HPAECs: Human Pulmonary Artery Endothelial Cells; PASMCs: Pulmonary Artery Smooth Muscle Cells.

The Inhalation Advantage: Maximizing Lung Exposure, Minimizing Systemic Risk

The rationale for developing this compound as an inhaled therapy is a cornerstone of its therapeutic strategy and is based on lessons learned from previous TKIs in PAH.

-

The Imatinib Precedent: Oral imatinib demonstrated clinical proof-of-concept by improving exercise capacity and hemodynamics in PAH patients.[4][7] However, its development was halted due to significant systemic adverse events, which were common and often severe.[2][7]

-

Targeted Delivery: Inhalation delivers the drug directly to the diseased lung tissue.[12][13] This approach is designed to achieve high, sustained local concentrations at the site of action while minimizing exposure to the rest of the body.[4][12]

-

Designed for Inhalation: this compound was intentionally designed with properties ideal for inhaled delivery, including low oral bioavailability and rapid systemic clearance.[7][11] Preclinical pharmacokinetic studies in rats confirmed this profile, demonstrating an average lung-to-plasma concentration ratio of approximately 30-fold over a 24-hour period.[11][14]

Preclinical Evidence: Reversing Established PAH in Animal Models

This compound's efficacy has been demonstrated in two gold-standard rat models of severe PAH.[7][8]

Experimental Protocols

-

SU5416/Hypoxia (SU/Hy) Model: This model closely mimics human PAH.

-

Induction: Rats receive a single subcutaneous injection of the VEGFR2 inhibitor SU5416 (20 mg/kg). They are then exposed to chronic hypoxia (10% O₂) for 3 weeks, followed by a return to normoxia. This induces angioproliferative PAH with complex vascular lesions.

-

Treatment: In comparative studies, treatment with inhaled this compound or oral imatinib began two weeks after the return to normoxia, once severe PAH was established.[6][7]

-

-

Monocrotaline/Pneumonectomy (MCT/PN) Model: This model represents progressive PAH.

-

Induction: Rats undergo a left pneumonectomy (surgical removal of the left lung), followed 10 days later by a single subcutaneous injection of monocrotaline (30 mg/kg). This combination leads to severe, progressive PAH.

-

Treatment: Treatment with inhaled this compound was initiated on day 15 post-MCT injection.[6][15]

-

Preclinical Efficacy Data

In the SU/Hy model, inhaled this compound demonstrated superior efficacy compared to orally administered imatinib.[4][10]

| Parameter | Vehicle | Inhaled this compound | Oral Imatinib |

| Change in Mean Pulmonary Arterial Pressure (mPAP) | - | ↓ 37% | ↓ 27% |

| Change in Right Ventricular Systolic Pressure (RVSP) | - | ↓ 45% | ↓ 28% |

| Right Ventricle Hypertrophy | - | Reduced by ~50% | - |

| Lung BMPR2 Protein Levels | - | Restored to normal | No significant change |

| N-terminal pro-brain natriuretic peptide (NT-proBNP) | - | Decreased | No significant change |

Data represents outcomes from the head-to-head comparison study in the SU5416/Hypoxia rat model.[4][6][10]

Clinical Development and Efficacy

This compound has progressed through clinical trials, demonstrating a favorable safety profile and significant efficacy in patients with PAH.

Phase 2 TORREY Trial

The TORREY study was a randomized, double-blind, placebo-controlled trial in 86 adults with WHO Group 1 PAH (Functional Class II or III) on stable background therapy.[16][17]

-

Design: Patients were randomized 1:1 to receive inhaled this compound or placebo twice daily for 24 weeks.[17]

-

Primary Endpoint: The study met its primary endpoint, showing a statistically significant reduction in PVR from baseline to week 24.[16][17]

| Endpoint (Change from Baseline at 24 Weeks) | This compound | Placebo | Least Squares Mean Difference | P-value |

| Pulmonary Vascular Resistance (PVR) | - | - | -96.1 dyne·s/cm⁵ | 0.03 |

| Relative Improvement in PVR | - | - | 14.3% | - |

| 6-Minute Walk Distance (6MWD) | - | - | Statistically significant improvement | - |

Data sourced from the TORREY Phase 2 Trial publications.[16][17]

The most common adverse event was cough, reported in 43% of this compound patients and 38% of placebo patients.[17] The overall safety and tolerability profile was favorable, a critical distinction from the experience with oral TKIs.[16] Long-term data from the open-label extension (OLE) study supports continued safety and efficacy.[18]

Phase 3 PROSERA Trial

Based on the positive Phase 2 results, the registrational Phase 3 PROSERA trial (NCT05934526) has completed enrollment of nearly 400 PAH patients.[19] This study will further evaluate the efficacy and safety of this compound, with the primary endpoint being the change in 6MWD at 24 weeks.[19] Top-line results are anticipated in early 2026.[19]

Core Signaling Pathway and this compound's Intervention

The diagram below illustrates the central role of the targeted kinases in PAH pathology and the mechanism by which this compound intervenes.

Conclusion

The scientific rationale for the development of inhaled this compound for PAH is multifaceted and robust. It is founded on a deep understanding of the disease's molecular underpinnings, targeting the key proliferative and inflammatory pathways—PDGFR, CSF1R, and c-KIT—that drive pathological vascular remodeling.[4][7] The strategic decision to pursue an inhaled route of administration directly addresses the critical limitation of systemic toxicity observed with previous oral TKIs, aiming to maximize therapeutic concentration in the lung while ensuring a favorable safety profile.[11] This rationale is strongly supported by compelling preclinical data demonstrating superior efficacy to oral imatinib in reversing severe PAH in animal models, and is further validated by positive Phase 2 clinical trial results.[4][16] this compound represents a promising, potentially disease-modifying therapeutic approach that could significantly alter the treatment paradigm for patients with PAH.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Pharmacology and Rationale for this compound in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dzl.de [dzl.de]

- 6. researchgate.net [researchgate.net]

- 7. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. atsjournals.org [atsjournals.org]

- 10. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 11. scispace.com [scispace.com]

- 12. Inhaled Therapies for Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase 2 study of Gossamer Bio’s this compound DPI for PAH meets primary endpoint [oindpnews.com]

- 17. This compound in adults with pulmonary arterial hypertension (TORREY): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

Methodological & Application

Application Notes and Protocols: Inhaled Seralutinib in Rat Models of Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of inhaled Seralutinib in rat models of Pulmonary Arterial Hypertension (PAH). This compound (formerly GB002) is a potent, inhaled small-molecule inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-KIT tyrosine kinases.[1][2] It is specifically designed for direct lung delivery to treat the underlying pathological remodeling in PAH while minimizing systemic side effects.[3][4] The following protocols are based on established preclinical efficacy studies.

Mechanism of Action: this compound Signaling Pathway

This compound targets key signaling pathways implicated in the pathogenesis of PAH.[1] Signaling through PDGFR, CSF1R, and c-KIT contributes to the cycle of inflammation, proliferation, and fibrosis that characterizes PAH.[3][5] By inhibiting these receptors, this compound modulates downstream signaling cascades.[3] Furthermore, this compound treatment has been shown to restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein often downregulated in PAH, which may contribute to the reversal of vascular remodeling.[5][6]

Caption: this compound inhibits PDGFR, CSF1R, and c-KIT, mitigating pathological remodeling and restoring BMPR2.

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Healthy Rats

This protocol details the administration of inhaled this compound to assess its concentration in the lungs and plasma over time, and to confirm its engagement with target receptors.

Methodology:

-

Animal Model: Use healthy male Sprague-Dawley rats (275–300 g).[7]

-

Administration:

-

Pharmacokinetic (PK) Analysis:

-

Pharmacodynamic (PD) Analysis:

-

To assess target engagement, administer stimulants via intratracheal insufflation immediately after this compound dosing.[2]

-

Use Platelet-Derived Growth Factor-BB (PDGF-BB) and Stem-Cell Factor (SCF) to stimulate their respective receptors.[2]

-

Harvest lungs 5 minutes post-challenge.[2]

-

Measure the phosphorylation levels of PDGFR and c-KIT to quantify the inhibitory effect of this compound.[2][10]

-

Caption: Workflow for assessing this compound pharmacokinetics and pharmacodynamics in healthy rat models.

Protocol 2: Efficacy Studies in Rat Models of Pulmonary Arterial Hypertension

This compound's efficacy has been demonstrated in two severe rat models that replicate key features of human PAH.[3]

Methodology:

-

PAH Model Induction (Choose one):

-

SU5416/Hypoxia (SU5416/H) Model: Expose rats to the VEGF receptor inhibitor SU5416 followed by a period of chronic hypoxia (e.g., 10% O₂) for three weeks to induce PAH.[6][8]

-

Monocrotaline Pneumonectomy (MCTPN) Model: Perform a left pneumonectomy (surgical removal of one lung) and administer monocrotaline to induce severe PAH.[8][10]

-

-

Treatment Protocol:

-

Drug Formulation: Administer this compound as an inhaled dry powder.[6]

-

Treatment Initiation: The timing for initiating treatment can vary. Studies have started treatment one day after the 3-week hypoxia period, or 25 days after pneumonectomy in the respective models.[2][8]

-

Control Groups: Include a vehicle-treated control group for comparison. For head-to-head studies, an orally administered imatinib group can be included.[6]

-

-

Efficacy Endpoint Analysis:

-

Hemodynamics: Measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) to assess improvements in cardiopulmonary function.[6]

-

Cardiac Remodeling: Evaluate right ventricle hypertrophy.[11]

-

Biomarkers: Measure plasma levels of NT-proBNP, a marker of heart damage.[5][6]

-

Molecular Analysis: Assess lung tissue for the restoration of BMPR2 protein levels.[6][11]

-

Histopathology: Analyze pulmonary arterioles for reverse remodeling and reduction in muscularisation and perivascular fibrosis.[2][6]

-

Caption: General experimental workflow for this compound efficacy studies in established rat models of PAH.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical studies of inhaled this compound.

Table 1: Comparative Efficacy of Inhaled this compound in the SU5416/H Rat Model

| Parameter | This compound Effect (vs. Untreated) | This compound Effect (vs. Oral Imatinib) | Reference |

| Mean Pulmonary Arterial Pressure (mPAP) | ↓ 43% | ↓ 37% (vs. 27% for Imatinib) | [6] |

| Right Ventricle Pressure | Dose-dependent decrease | ↓ 45% (vs. 28% for Imatinib) | [6] |

| NT-proBNP (Heart Damage Marker) | Not specified | ↓ 55% (Imatinib had no effect) | [5][6] |

| Lung BMPR2 Protein Levels | Restored to normal levels | Restored (Imatinib had no effect) | [5][11] |

Note: Differences in mPAP and right ventricle pressure between this compound and Imatinib were not statistically significant in one report.[6]

Table 2: Efficacy of Inhaled this compound in the Pneumonectomy Rat Model

| Parameter | This compound Effect (vs. Untreated) | Reference |

| Pulmonary Blood Pressure | Stabilized (vs. continued rise in untreated); 41% lower after 11 days | [6] |

| Right Ventricle Pressure & Enlargement | Reduced by about half | [6] |

| Perivascular Fibrosis | Reduced | [2][6] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters in Rats

| Parameter | Value / Finding | Reference |

| Administration Route | 2-hour passive inhalation | [2][8] |

| Lung-to-Plasma Ratio (24h average) | ~30 (range 16-80) | [2][4][8][10] |

| PDGF-BB-induced PDGFRβ Phosphorylation | ↓ 77-91% | [9] |

| SCF-induced c-KIT Phosphorylation | ↓ 43% | [2][10] |

| IC₅₀ for c-KIT Autophosphorylation | 7.8 nM | [5][10] |

| IC₅₀ for CSF1R Phosphorylation | 14.4 nM (34x more potent than imatinib) | [5][10] |

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TORREY, a Phase 2 study to evaluate the efficacy and safety of inhaled this compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacology and Rationale for this compound in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 7. gossamerbio.com [gossamerbio.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. gossamerbio.com [gossamerbio.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Seralutinib's Potency In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seralutinib (also known as GB002) is an inhaled small molecule inhibitor targeting multiple tyrosine kinases, including platelet-derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3] These kinases are crucial mediators in the signaling pathways that drive cellular proliferation, inflammation, and fibrosis, which are pathological hallmarks of pulmonary arterial hypertension (PAH).[4][5][6] this compound's mechanism of action involves the modulation of key signaling cascades, such as the PI3K/AKT and RAS/MAPK/ERK pathways, to reverse vascular remodeling.[5]

These application notes provide detailed protocols for in vitro assays to determine the potency of this compound, enabling researchers to assess its inhibitory activity on key cellular processes relevant to its therapeutic application.

Data Presentation: Potency of this compound

The following tables summarize the in vitro potency of this compound against its primary targets and in cell-based assays, with comparative data for Imatinib where available.

Table 1: Biochemical IC50 Values for this compound

| Target | IC50 (nM) |

| PDGFRα | 8 |

| PDGFRβ | 10 |

| CSF1R | 8 |

| c-KIT | 14 |

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Cell-Based IC50 Values for this compound vs. Imatinib

| Assay | Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) |

| Cell Proliferation | |||

| PDGFRα-driven Proliferation | H1703 | 32 | 62 |

| PDGF-BB-stimulated Proliferation | HPASMCs | 33 | 419 |

| PDGF-BB-stimulated Proliferation | HLFs | 29 | >10,000 |

| Target Phosphorylation | |||

| SCF-induced c-KIT Autophosphorylation | HPAECs | 7.8 | Not Reported |

| M-CSF-induced CSF1R Phosphorylation | Human Primary Macrophages | 14.4 | Not Reported |

| PDGF-BB-induced ERK Phosphorylation | H1703 | Not Reported | Not Reported |

| PDGF-BB-induced ERK Phosphorylation | HLFs | Inhibition Observed | No Inhibition |

Data compiled from preclinical studies on this compound.[4][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing its potency in vitro.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Culture Protocols

a. NCI-H1703 Human Lung Squamous Cell Carcinoma Cells

-

Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS).[9] Some protocols may use DMEM with 4.5 g/L D-glucose, 1% sodium pyruvate, 1% Penicillin-Streptomycin, and 10% FBS.[10]

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.[9][10]

-

Subculturing: Passage cells at a ratio of 1:3 to 1:6 when they reach 80% confluency. Use 0.25% (w/v) Trypsin-0.53 mM EDTA solution for dissociation.[9] Renew the medium two to three times per week.[9]

-

Cryopreservation: Use complete growth medium with 5% (v/v) DMSO.[9]

b. Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs)

-

Culture Medium: Smooth Muscle Cell Growth Medium. Some protocols specify DMEM with 10% FBS.[11]

-

Culture Conditions: 37°C in a 5% CO2 humidified incubator.[12]

-

Subculturing: Subculture when the culture reaches 80-90% confluency.[13] Change the medium every other day until 60% confluency, then increase feeding frequency.[12]

-

Thawing: Thaw cryopreserved vials quickly in a 37°C water bath and plate in pre-warmed medium. Do not disturb the culture for the first 24 hours.[12]

c. Human Lung Fibroblasts (HLFs)

-

HLFs are typically cultured under standard conditions similar to HPASMCs, often using fibroblast growth medium.

d. Human Pulmonary Artery Endothelial Cells (HPAECs)

-

Culture Medium: Endothelial Cell Growth Medium.

-

Culture Conditions: 37°C in a 5% CO2 humidified incubator.

-

Subculturing: Subculture when the culture reaches 80% confluency. Change the medium every other day.

Cell Proliferation Assays

a. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14]

-

Materials:

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multiwell plates (96- or 384-well)

-

Cultured cells in appropriate medium

-

This compound stock solution

-

Plate shaker

-

Luminometer

-

-

Protocol:

-

Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle control wells.

-

Incubate the plates for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[16]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

-

Record luminescence using a plate reader.[15]

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

-

b. CyQuant® Cell Proliferation Assay

This assay measures cellular nucleic acid content using a fluorescent dye.[17]

-

Materials:

-

CyQuant® Cell Proliferation Assay Kit (Thermo Fisher Scientific)

-

Black, clear-bottom 96-well microplates

-

Cultured cells in appropriate medium

-

This compound stock solution

-

Fluorescence microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the CellTiter-Glo® assay.

-

At the end of the treatment period, remove the culture medium.

-

Prepare the CyQuant® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[17]

-

Add 100 µL of the CyQuant® working solution to each well.[18]

-

Incubate the plate at room temperature for 45 minutes in the dark.[18]

-

Measure fluorescence with a microplate reader at an excitation of ~497 nm and an emission of ~520 nm.[18]

-

Generate a standard curve using a known number of cells to quantify cell number.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

-

Phosphorylation Assays

a. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for ERK Phosphorylation

This is a sandwich immunoassay to detect phosphorylated ERK1/2.[19]

-

Materials:

-

HTRF® Phospho-ERK (Thr202/Tyr204) Assay Kit (Cisbio)

-

Cultured cells (e.g., H1703, HLFs)

-

This compound stock solution

-

Stimulant (e.g., PDGF-BB)

-

HTRF-compatible microplate reader

-

-

Protocol (One-Plate): [19]

-

Seed cells in a 384-well small volume plate and incubate to form a monolayer.

-

Starve cells in serum-free medium for a specified time before the experiment.

-

Pre-treat cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with an appropriate agonist (e.g., PDGF-BB) for a short duration (e.g., 5-10 minutes).

-

Lyse the cells by adding the lysis buffer provided in the kit.

-

Add the HTRF® detection reagents (Europium cryptate-labeled anti-ERK1/2 antibody and d2-labeled anti-phospho-ERK1/2 antibody).[19]

-

Incubate at room temperature for the time specified in the kit protocol.

-

Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

-

Calculate the ratio of the two emission signals and determine the inhibition of ERK phosphorylation to derive the IC50 value.

-

b. ELISA-based Assay for c-KIT and CSF1R Autophosphorylation

This method quantifies the phosphorylation of specific tyrosine kinase receptors.

-

Materials:

-

Cell line expressing the target receptor (e.g., HPAECs for c-KIT)

-

This compound stock solution

-

Ligand for receptor stimulation (e.g., SCF for c-KIT, M-CSF for CSF1R)

-

Phospho-receptor specific ELISA kit

-

Microplate reader

-

-

Protocol (General):

-

Plate cells in a 96-well plate and grow to confluency.

-

Serum-starve the cells overnight.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate with the respective ligand (e.g., SCF or M-CSF) for a short period (e.g., 10-15 minutes) at 37°C.

-

Immediately lyse the cells in the wells with a suitable lysis buffer.

-

Perform the ELISA according to the manufacturer's protocol, which typically involves capturing the total receptor and detecting the phosphorylated form with a specific antibody.

-

Read the absorbance on a microplate reader.

-

Calculate the percentage of inhibition of receptor phosphorylation and determine the IC50 value.

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Rationale for this compound in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. 4.1. Cell Culture [bio-protocol.org]

- 11. Tanreqing Injection Regulates Cell Function of Hypoxia-Induced Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) through TRPC1/CX3CL1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciencellonline.com [sciencellonline.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 15. OUH - Protocols [ous-research.no]

- 16. ch.promega.com [ch.promega.com]

- 17. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]

- 18. Cell proliferation assay [bio-protocol.org]

- 19. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Assessing Right Ventricle Hypertrophy Following Seralutinib Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seralutinib (GB002) is an inhaled small molecule tyrosine kinase inhibitor targeting the platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2] It is under investigation for the treatment of pulmonary arterial hypertension (PAH). A primary pathological consequence of PAH is a sustained increase in pulmonary vascular resistance (PVR), which imposes a significant afterload on the right ventricle (RV). This pressure overload leads to maladaptive RV hypertrophy (RVH), a key factor in the progression to right heart failure and a major determinant of mortality in PAH patients.[3][4]

This compound is designed to target the underlying proliferative and inflammatory processes in the pulmonary vasculature, thereby reducing PVR and, consequently, the load on the right heart.[5][6] Preclinical and clinical studies have demonstrated that this compound can lead to reverse remodeling of the pulmonary vasculature and improvement in RV function.[5][7] Therefore, accurate and robust assessment of RV hypertrophy is critical for evaluating the therapeutic efficacy of this compound.

These application notes provide a comprehensive overview of key techniques and detailed protocols for assessing RV hypertrophy in preclinical and clinical research settings following treatment with this compound.

This compound's Mechanism of Action in Ameliorating RV Hypertrophy

In PAH, the activation of signaling pathways involving PDGFR, CSF1R, and c-KIT contributes to the proliferation of pulmonary artery smooth muscle cells (PASMCs), inflammation, and fibrosis, leading to vascular remodeling.[1][6] This remodeling narrows the pulmonary arteries, increasing PVR. The right ventricle hypertrophies to compensate for this increased afterload.[8]

This compound, delivered directly to the lungs via inhalation, inhibits these key tyrosine kinases. This inhibition is believed to halt and potentially reverse the pathological remodeling of the pulmonary arteries. By reducing PVR, this compound decreases the afterload on the right ventricle, which can lead to a reduction in wall stress and subsequent regression of RV hypertrophy, an effect referred to as favorable reverse remodeling.[5][9] Additionally, preclinical studies suggest this compound may restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein often deficient in PAH that helps regulate cell growth.[10][11]

Quantitative Data Summary from this compound Studies

The efficacy of this compound in reducing RV hypertrophy and improving associated cardiopulmonary hemodynamics has been quantified in both preclinical animal models and human clinical trials.

Table 1: Preclinical Efficacy of this compound in Rodent Models of PAH

| Parameter | Model | This compound Treatment | Vehicle/Control | % Change/Improvement | Reference |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | SU5416/Hypoxia Rat | 34.7 ± 2.2 | 64.4 ± 5.4 | ↓ 46% | |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | MCT-Pneumonectomy Rat | 46.7 ± 3.9 | 84.4 ± 4.5 | ↓ 45% | |

| Fulton Index (RV / (LV+S)) | SU5416/Hypoxia Rat | 0.36 ± 0.01 | 0.54 ± 0.03 | ↓ 33% | [1] |

| NT-proBNP | SU5416/Hypoxia Rat | Significantly Decreased | Elevated | Not Quantified | [9][11] |

Data presented as mean ± SEM where available. SU5416/Hypoxia and Monocrotaline (MCT)-Pneumonectomy are established models for inducing severe PAH and RVH.

Table 2: Clinical Efficacy of this compound in PAH Patients (TORREY Phase 2 Trial)

| Parameter | This compound Treatment (Change from Baseline) | Placebo (Change from Baseline) | Least Squares Mean Difference | Reference |

| Pulmonary Vascular Resistance (PVR) | Significant Reduction | - | - | [7][12] |

| NT-proBNP | Significant Reduction | - | - | [7] |

| RV Free Wall Strain / sPAP | Significantly Improved | - | - | [7] |

| Right Atrial Area (RAA) | Significantly Reduced | - | - | [7] |

| Pulmonary Artery Compliance (PAC) | Significantly Improved | - | - | [7] |

The TORREY study demonstrated that this compound met its primary endpoint of reducing PVR and also showed significant improvements in several echocardiographic and biomarker indicators of right heart function.[7][12]

Experimental Protocols

A multi-modal approach is recommended for a comprehensive assessment of RV hypertrophy.

Protocol 1: Echocardiographic Assessment of RV in Rodent Models

Echocardiography is the primary non-invasive method for longitudinally assessing RV morphology and function in preclinical models.[13][14]

Objective: To measure RV wall thickness, dimensions, and functional parameters.

Materials:

-

High-frequency ultrasound system with a linear array transducer (e.g., 30-70 MHz for mice, 12-24 MHz for rats).

-

Animal anesthesia machine with isoflurane.

-

Heating pad and rectal probe to maintain body temperature.

-

ECG electrodes.

-

Depilatory cream.

-

Ultrasound gel.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal (e.g., 1-2% isoflurane). Anesthesia level should be sufficient to immobilize the animal while maintaining a stable heart rate.[15]

-

Remove chest fur using depilatory cream.

-

Position the animal in the supine or left lateral decubitus position on the heating pad.

-

Attach ECG leads to monitor heart rate.

-

-

Image Acquisition:

-

Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle (LV), aorta, and a portion of the RV outflow tract (RVOT).

-

Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles. This view is crucial for measuring RV free wall thickness.[16]

-

Apical Four-Chamber View: Optimize the view to visualize all four cardiac chambers. This view is used to measure RV dimensions and functional parameters like Tricuspid Annular Plane Systolic Excursion (TAPSE).

-

-

Key Measurements for RV Hypertrophy:

-

RV Free Wall Thickness: In the PSAX or subcostal view, at end-diastole, measure the thickness of the RV free wall, excluding trabeculations. A wall thickness greater than 1 mm in rats can be indicative of hypertrophy. A normal human RV wall is 3-5 mm.[17][18]

-

TAPSE: Using M-mode in the apical four-chamber view, measure the total displacement of the lateral tricuspid annulus from end-diastole to end-systole.[19]

-

RV Internal Diameter in Diastole (RVIDd): Measure the maximal diameter of the RV at the base in the apical four-chamber view.

-

Fractional Area Change (FAC): Trace the RV endocardial border in both end-diastole (RVEDA) and end-systole (RVESA) in the apical four-chamber view. Calculate as: FAC (%) = ((RVEDA - RVESA) / RVEDA) * 100.

-

-

Data Analysis:

-

Perform all measurements on at least three consecutive cardiac cycles and average the results.

-

Compare measurements between this compound-treated and vehicle-control groups.

-

Protocol 2: Cardiac MRI for RV Mass and Function Quantification

Cardiac Magnetic Resonance (CMR) is the gold standard for quantifying RV volumes, mass, and function due to its high accuracy and reproducibility.[20][21]

Objective: To accurately measure RV mass, end-diastolic volume (RVEDV), end-systolic volume (RVESV), and ejection fraction (RVEF).

Materials:

-

MRI scanner (e.g., 1.5T or higher) with a dedicated cardiac coil.

-

ECG-gating equipment.

-

Contrast agent (if required for late gadolinium enhancement).

Procedure:

-

Patient/Subject Preparation:

-

Position the subject supine within the scanner.

-

Attach ECG leads for cardiac gating.

-

For human studies, provide breath-holding instructions. For animal studies, use respiratory gating.

-

-

Image Acquisition Protocol:

-

Acquire localizer images to identify the cardiac axes.

-

Obtain long-axis cine images (two- and four-chamber views) to plan the short-axis stack.[22]

-

Acquire a contiguous stack of short-axis cine images using a steady-state free precession (SSFP) sequence, covering the entire right ventricle from the apex to the tricuspid valve.[20][23]

-

Typical parameters: 8 mm slice thickness, 0 mm gap, temporal resolution < 45 ms.[23]

-

-

Image Analysis:

-

Use dedicated cardiac analysis software.

-

On each short-axis slice, manually or semi-automatically trace the RV endocardial and epicardial borders at both end-diastole and end-systole.[23]

-

Crucially, include trabeculations and papillary muscles within the blood pool volume (endocardial contour) but within the myocardial mass (epicardial contour).

-

The software calculates volumes by summing the contoured areas on each slice multiplied by the slice thickness (Simpson's method).

-

-

Calculation of Key Parameters:

-

RV Mass: (Sum of epicardial areas - Sum of endocardial areas) at end-diastole × slice thickness × myocardial density (1.05 g/mL).

-

RVEF: ((RVEDV - RVESV) / RVEDV) × 100%.

-

Index all volume and mass measurements to body surface area (BSA).

-

Protocol 3: Histological Assessment and Fulton Index (Preclinical)

This is a terminal, ex vivo method that provides a definitive measure of RV hypertrophy in animal models.

Objective: To quantify the degree of RVH by weight (Fulton Index) and assess myocyte size and fibrosis.

Materials:

-

Surgical scissors and forceps.

-

Analytical balance.

-

10% neutral buffered formalin.

-

Paraffin, microtome, and glass slides.

-

Stains: Hematoxylin and Eosin (H&E), Masson's Trichrome.

-

Microscope with imaging software.

Procedure:

-

Heart Excision and Dissection:

-

Following euthanasia, excise the heart and rinse with saline to remove blood.

-

Blot the heart dry and record the total heart weight.

-

Carefully dissect the atria from the ventricles.

-

Isolate the RV free wall by cutting along the interventricular septum.[24]

-

-

Fulton Index Calculation:

-

Separately weigh the RV free wall and the left ventricle plus septum (LV+S).

-

Calculate the Fulton Index: RV / (LV+S) .[24] An increase in this ratio indicates RVH.

-

-

Histological Processing:

-

Fix the RV tissue in 10% formalin for at least 24 hours.

-

Process the tissue through graded alcohols and xylene, and embed in paraffin.

-

Section the tissue at 5 µm thickness and mount on slides.

-

-

Staining and Analysis:

-

H&E Staining: To assess general morphology and measure cardiomyocyte cross-sectional area. Use imaging software to trace individual cells cut in cross-section.

-

Masson's Trichrome Staining: To quantify interstitial fibrosis (collagen stains blue). Calculate the percentage of fibrotic area relative to the total tissue area.[25]

-

Protocol 4: Quantification of NT-proBNP Biomarker

N-terminal pro-brain natriuretic peptide (NT-proBNP) is released from cardiomyocytes in response to wall stress and is a well-established biomarker for RV dysfunction and prognosis in PAH.[11][26]

Objective: To measure circulating levels of NT-proBNP in plasma or serum.

Materials:

-

Blood collection tubes (e.g., EDTA for plasma).

-

Centrifuge.

-

Commercially available NT-proBNP ELISA kit.

-

Microplate reader.

Procedure:

-

Sample Collection and Processing:

-

Collect whole blood via an appropriate method (e.g., cardiac puncture in terminal animal studies, venipuncture in humans).

-

Centrifuge the blood (e.g., 1,500 x g for 15 minutes at 4°C) to separate plasma.

-

Collect the supernatant (plasma) and store at -80°C until analysis.

-

-

ELISA Assay:

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Briefly, this involves adding standards, controls, and samples to a microplate pre-coated with an NT-proBNP antibody.

-

Following incubation and washing steps, a detection antibody and substrate are added to produce a colorimetric signal.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve using the known concentrations of the standards.

-

Interpolate the NT-proBNP concentration of the unknown samples from the standard curve.

-

Compare levels between this compound-treated and control/placebo groups. A reduction in NT-proBNP post-treatment is indicative of reduced RV wall stress.[9]

-

Integrated Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of this compound on RV hypertrophy.

Conclusion

Assessing the impact of this compound on right ventricle hypertrophy requires a robust, multi-modal approach. Non-invasive imaging techniques, particularly echocardiography for longitudinal tracking in preclinical models and cardiac MRI as the gold standard for quantitative analysis, are essential. These can be complemented by the measurement of validated biomarkers like NT-proBNP. In preclinical settings, terminal hemodynamic measurements and ex vivo histological analysis, including the Fulton Index, provide definitive evidence of therapeutic efficacy. The protocols outlined here offer a standardized framework for researchers to comprehensively evaluate the promising reverse remodeling effects of this compound on the pressure-overloaded right ventricle.

References

- 1. Inhaled this compound exhibits potent efficacy in models of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Right ventricular hypertrophy - Wikipedia [en.wikipedia.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Right Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and Rationale for this compound in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Echocardiographic assessment of the right heart in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension [jove.com]

- 16. youtube.com [youtube.com]

- 17. Right Ventricular Hypertrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. ahajournals.org [ahajournals.org]

- 20. benthamopenarchives.com [benthamopenarchives.com]

- 21. Right ventricular cardiovascular magnetic resonance imaging: normal anatomy and spectrum of pathological findings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mrimaster.com [mrimaster.com]

- 23. pubs.rsna.org [pubs.rsna.org]

- 24. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. Biomarkers and Right Ventricular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Seralutinib in Preclinical Research: Application Notes and Protocols for the Study of Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Seralutinib, an investigational inhaled tyrosine kinase inhibitor, for the treatment of pulmonary arterial hypertension (PAH). The following sections detail the dosage and administration of this compound in key preclinical models, outline experimental protocols, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound is a potent, small-molecule inhibitor of platelet-derived growth factor receptor (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3][4] These signaling pathways are critically involved in the pathological vascular remodeling, proliferation of pulmonary artery smooth muscle cells (PASMCs), and inflammation characteristic of PAH.[3][5] By targeting these key drivers, this compound aims to reverse the underlying disease processes.[3] A key finding in preclinical studies is the ability of this compound to restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a protein often deficient in PAH and crucial for maintaining vascular health.[1][2][6]

Preclinical Dosage and Administration in Rat Models

This compound has been evaluated in two primary rat models of established, severe PAH: the SU5416/Hypoxia (SU/Hx) model and the monocrotaline pneumonectomy (MCTpn) model.[1][2][4] Administration in these studies was via inhalation of a dry powder, which achieves high lung-to-plasma exposure ratios, thereby maximizing local efficacy and minimizing systemic side effects.[5]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Healthy male Sprague-Dawley rats were administered single doses of this compound via passive inhalation to characterize its pharmacokinetic and pharmacodynamic profile.

| Parameter | Dosage | Administration | Key Findings |

| Pharmacokinetics | 4.3 mg/kg | Passive Inhalation | ~30-fold higher lung exposure compared to plasma.[5] |

| Pharmacodynamics | 4.3, 16.2, and 66.3 mg/kg | Passive Inhalation | Dose-dependent inhibition of PDGF-BB-induced PDGFR phosphorylation in the lung.[1][2] |

| Inhibition of SCF-induced c-KIT phosphorylation.[2] | |||

| Dose-dependent increase in lung BMPR2 protein expression.[2] |

Efficacy Studies in PAH Models

The efficacy of this compound in reversing established PAH was assessed in both the SU/Hx and MCTpn rat models.

| Model | Dosage | Administration Schedule | Key Efficacy Endpoints |

| SU5416/Hypoxia (SU/Hx) | 2.5 mg/kg and 4.6 mg/kg | Inhalation, once daily for 2 weeks | Dose-dependent reduction in right ventricular systolic pressure (RVSP) and right ventricle (RV) hypertrophy.[1] |

| SU5416/Hypoxia (SU/Hx) - Comparator Study | 12.8 mg/kg | Inhalation, twice daily for 2 weeks | Superiority over oral imatinib (15.0 mg/kg, once daily) in improving cardiopulmonary hemodynamics, restoring lung BMPR2 levels, and reducing NT-proBNP.[1][2] |

| Monocrotaline Pneumonectomy (MCTpn) | Not specified in detail in the provided search results | Inhalation | Prevention of PAH progression and reversal of pulmonary vascular remodeling.[2] |

Experimental Protocols

The following are generalized protocols based on the preclinical studies of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

SU5416/Hypoxia (SU/Hx) Rat Model of PAH